

molecular structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)cyclohexanecarboxylic acid
CAS No.:	1346600-43-8
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An In-Depth Technical Guide to the Molecular Structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of the molecular architecture of key intermediates is paramount. This guide provides a comprehensive technical exploration of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a molecule of significant interest due to its role as a critical precursor in the synthesis of prominent active pharmaceutical ingredients (APIs), most notably Atovaquone.[1][2][3] We will delve into the nuanced details of its structure, stereochemistry, synthesis, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural descriptions to elucidate the causal relationships that underpin the experimental

choices, thereby empowering the reader with a robust and applicable understanding of this compound.

Molecular Identity and Physicochemical Properties

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with the chemical formula $C_{13}H_{15}ClO_2$.^{[1][2]} The molecule consists of a cyclohexane ring equatorially substituted with a 4-chlorophenyl group and a carboxylic acid group in a trans configuration. This specific stereoisomer is of primary industrial importance.^[4]

Core Structural Features

The defining characteristic of this molecule is the trans arrangement of the bulky 4-chlorophenyl and carboxylic acid groups on the cyclohexane ring. This configuration, where both substituents are in equatorial positions, is the thermodynamically more stable conformation, minimizing steric hindrance. The presence of the chlorine atom on the phenyl ring and the acidic proton of the carboxyl group are key to its reactivity and its utility as a synthetic building block.^[5]

Physicochemical Data Summary

A compilation of the key physicochemical properties of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid** is presented in Table 1 for ease of reference. These properties are critical for its handling, purification, and use in subsequent synthetic steps.

Property	Value	Source(s)
IUPAC Name	trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid	[3][5]
CAS Number	49708-81-8	[1][3]
Molecular Formula	C ₁₃ H ₁₅ ClO ₂	[1][2]
Molecular Weight	238.71 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[4]
Melting Point	250–255 °C	[1]
Boiling Point	387.1 °C at 760 mmHg	[1]
Density	Approximately 1.2 g/cm ³	[1]
Solubility	Low solubility in water; slightly soluble in alcohols.	[4]

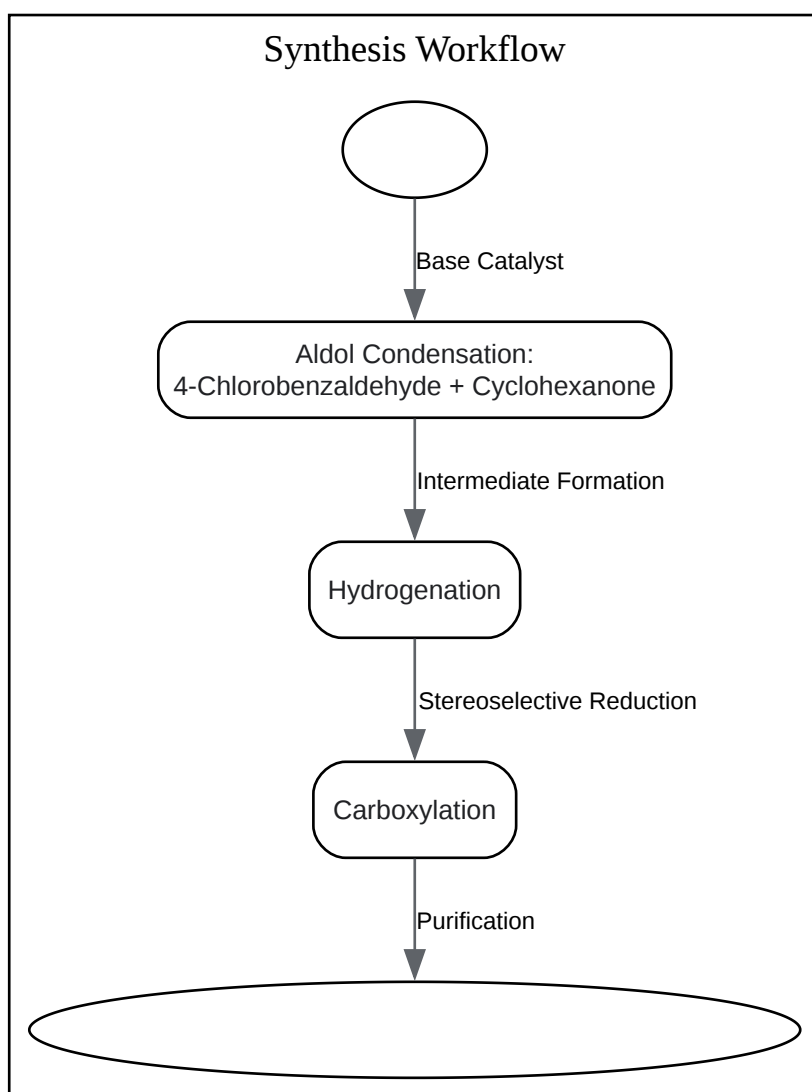
Synthesis and Stereochemical Considerations

The synthesis of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid** is a multi-step process where stereochemical control is a critical determinant of the final product's utility, particularly in pharmaceutical applications where isomeric purity is mandated.

Primary Synthetic Pathway: Aldol Condensation and Reduction

A common and industrially scalable synthesis route involves the reaction of 4-chlorobenzaldehyde with cyclohexanone.[1] This process is followed by hydrogenation and carboxylation to yield the desired product. The rationale behind this pathway lies in the ready availability of the starting materials and the relatively straightforward reaction conditions.

A generalized workflow for this synthesis is depicted in the following diagram:



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Figure 1: Generalized workflow for the synthesis of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid**.

Alternative Synthetic Route: Friedel-Crafts Reaction

An alternative synthetic approach involves a Friedel-Crafts reaction between cyclohexene and trichloroacetyl chloride, followed by reaction with chlorobenzene.^[6] The resulting intermediate is then hydrolyzed and acidified to yield the final product. This method offers a different strategic approach to the formation of the carbon-carbon bonds.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the synthesis of **trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid**, designed to ensure high yield and purity.

Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate

- To a solution of **4-(4-chlorophenyl)cyclohexanecarboxylic acid** (10.08 g, 0.04 mol) in methanol (80 mL) and water (20 mL) in a 250 mL three-necked flask, add lithium hydroxide (3.60 g, 0.15 mol).
- Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, adjust the pH of the reaction solution to 1 with 1 N hydrochloric acid.
- Continue stirring for 30 minutes to ensure complete precipitation of the crude product.
- Collect the precipitated solid by filtration and wash the filter cake with water until the pH is neutral (pH ~7).
- The crude product can be further purified by recrystallization from ethanol to yield the pure methyl ester.

Step 2: Hydrolysis to the Carboxylic Acid

- Dissolve the crude methyl ester in a suitable solvent such as a mixture of methanol and water.
- Add a stoichiometric excess of a strong base, like sodium hydroxide, and heat the mixture to reflux.
- Monitor the disappearance of the ester by TLC.
- After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

- Filter the solid, wash with water, and dry to obtain **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid**.

The rationale for this two-step process is the facile purification of the intermediate ester, which can lead to a higher purity final product. The choice of lithium hydroxide in the first step is due to its good solubility in aqueous methanol.

Spectroscopic and Crystallographic Analysis

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data

While specific NMR and IR spectra are not provided in the search results, typical spectroscopic features can be inferred.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, the methine protons on the cyclohexane ring, and the acidic proton of the carboxyl group.
- ^{13}C NMR: The carbon NMR would display distinct resonances for the carboxyl carbon, the aromatic carbons (with the carbon attached to chlorine being downfield), and the aliphatic carbons of the cyclohexane ring.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and absorptions corresponding to the C-Cl bond and the aromatic C-H bonds.^[7]

Crystallographic Data

The crystal structure of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid** has been determined, providing definitive proof of its molecular geometry. The crystallographic data is summarized in Table 2.

Parameter	Value	Source
Crystal System	Monoclinic	[8]
Space Group	P2 ₁ /n	[8]
a	14.4696(7) Å	[8]
b	9.5385(4) Å	[8]
c	18.7042(11) Å	[8]
β	112.619(2)°	[8]
Volume	2383.0(2) Å ³	[8]
Z	8	[8]

The crystal structure confirms the trans configuration of the substituents on the cyclohexane ring, which adopts a chair conformation.

Applications in Drug Discovery and Development

The primary and most well-documented application of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is as a key intermediate in the synthesis of Atovaquone.[1][2][3] Atovaquone is an antimicrobial medication used for the prevention and treatment of pneumocystis pneumonia and malaria.[2][4] The stereochemistry of the starting material is crucial for the successful synthesis of the biologically active isomer of Atovaquone.[4]

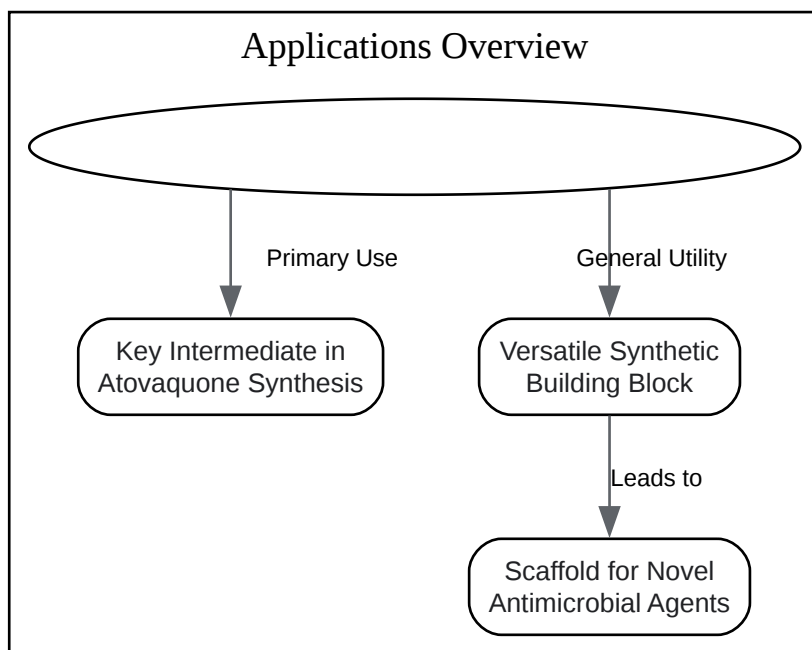
Role as a Versatile Building Block

Beyond its use in Atovaquone synthesis, this compound serves as a versatile building block in organic synthesis.[4] The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, opening up avenues for the synthesis of a diverse range of derivatives.[5][9]

Emerging Antimicrobial Potential

Recent research has explored the antimicrobial properties of derivatives of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid**.^[1] Specifically, hydrazide-hydrazone derivatives have shown potent antimicrobial activity, suggesting that the core structure could be a valuable scaffold for the development of new antibacterial agents.^{[4][10]}

The following diagram illustrates the logical relationship of its applications:



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Figure 2: Key application areas of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid**.

Conclusion

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a molecule of significant academic and industrial interest. Its well-defined stereochemistry and versatile reactivity make it an indispensable component in the synthesis of important pharmaceuticals. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is crucial for its effective utilization in research and development. Future investigations into its derivatives may unlock new therapeutic potentials, further solidifying the importance of this foundational chemical entity.

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